molecular formula C11H18O2 B8658782 Ethyl 3-ethenyl-1,2,2-trimethylcyclopropane-1-carboxylate CAS No. 60066-49-1

Ethyl 3-ethenyl-1,2,2-trimethylcyclopropane-1-carboxylate

Cat. No.: B8658782
CAS No.: 60066-49-1
M. Wt: 182.26 g/mol
InChI Key: XXCGAENPCKWVAA-UHFFFAOYSA-N
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Description

Ethyl 3-ethenyl-1,2,2-trimethylcyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

60066-49-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 3-ethenyl-1,2,2-trimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-6-8-10(3,4)11(8,5)9(12)13-7-2/h6,8H,1,7H2,2-5H3

InChI Key

XXCGAENPCKWVAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(C1(C)C)C=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 526 mg (2 mmoles) of ethyl 6-bromo-2,3,3-trimethyl-4-hexenoate in 2 ml of anhydrous tetrahydrofuran was added dropwise to a suspension of 224 mg (2 mmoles) of potassium t-butoxide in 10 ml of tetrahydrofuran. The mixture was heated under reflux for two hours and then allowed to cool to room temperature. An additional 116 mg (1 mmole) of potassium t-butoxide was added, and the mixture again heated under reflux for two hours. The reaction mixture was poured into ice water, and the aqueous mixture extracted with diethyl ether. The ether extract was dried over magnesium sulfate and distilled to give 200 mg (55% yield) of ethyl 1,3,3-trimethyl-2-vinylcyclopropanecarboxylate, b.p. 92°-95°/1.5 mm.
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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